2-(2,4-dichlorophenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

Vue d'ensemble

Description

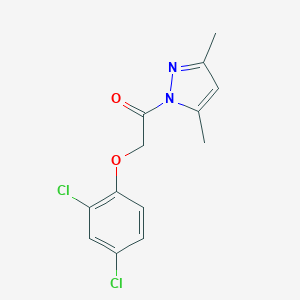

2-(2,4-dichlorophenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a dichlorophenoxyacetyl group attached to a dimethyl pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 3,5-dimethyl pyrazole. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further chemical reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is optimized for large-scale synthesis. This involves the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product. The reaction conditions are carefully monitored and controlled to minimize by-products and maximize the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2,4-dichlorophenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Applications De Recherche Scientifique

2-(2,4-dichlorophenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(2,4-dichlorophenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

2,4-Dichlorophenoxyacetic acid: A related compound with similar structural features.

3,5-Dimethyl pyrazole: Shares the pyrazole ring structure.

1-(2,4-Dichlorophenoxyacetyl)-1H-pyrazole: Another derivative with a similar core structure.

Uniqueness: 2-(2,4-dichlorophenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is unique due to the specific combination of the dichlorophenoxyacetyl group and the dimethyl pyrazole ring

Activité Biologique

2-(2,4-dichlorophenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of herbicide development and medicinal chemistry. This compound's unique structure provides it with various biological properties, which are explored in this article.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 299.15 g/mol. Its structure features a dichlorophenoxy group and a pyrazole moiety, which are key to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant herbicidal activity, along with potential applications in treating various diseases. Below are the primary areas of biological activity associated with this compound:

1. Herbicidal Activity

The compound has been identified as an effective herbicide due to its ability to inhibit plant growth by interfering with specific biochemical pathways. The presence of the dichlorophenoxy group enhances its herbicidal properties.

2. Antimicrobial Properties

Studies have shown that derivatives of pyrazole compounds exhibit antimicrobial effects against various bacterial strains. The specific activity of this compound against Gram-positive and Gram-negative bacteria has been noted.

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition |

3. Cytotoxicity and Anticancer Activity

Research indicates that this compound may possess cytotoxic properties against cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells.

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

Case Study 1: Herbicidal Efficacy

In a controlled study, the efficacy of this compound was tested against common agricultural weeds. Results showed a significant reduction in weed biomass compared to untreated controls.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were performed using this compound against various bacterial strains. The results indicated that it exhibited notable antibacterial activity, particularly against resistant strains of E. coli.

Propriétés

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2/c1-8-5-9(2)17(16-8)13(18)7-19-12-4-3-10(14)6-11(12)15/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEUSFXLHJRECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157531 | |

| Record name | Pyrazole, 1-(2,4-dichlorophenoxyacetyl)-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13241-78-6 | |

| Record name | Pyrazole, 1-(2,4-dichlorophenoxyacetyl)-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013241786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 1-(2,4-dichlorophenoxyacetyl)-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,5-dimethylpyrazole?

A1: 3,5-Dimethylpyrazole has the molecular formula C5H8N2 and a molecular weight of 96.13 g/mol. []

Q2: Does 3,5-dimethylpyrazole exhibit any notable spectroscopic properties?

A2: Yes, 3,5-dimethylpyrazole and its derivatives are often characterized using spectroscopic techniques like IR, NMR (1H, 13C{1H}, 77Se{1H}), and mass spectrometry. [, , ]

Q3: What is the significance of 3,5-dimethylpyrazole in coordination chemistry?

A3: 3,5-Dimethylpyrazole is a versatile building block for various ligands, particularly scorpionate ligands, which are tridentate ligands capable of coordinating to metal centers. [, , , , , , , , , , , , , , , , , , , , ]

Q4: What types of metal complexes incorporating 3,5-dimethylpyrazole have been synthesized?

A4: A wide range of complexes incorporating 3,5-dimethylpyrazole-based ligands have been synthesized, encompassing various metals like lithium, titanium, zirconium, copper, nickel, zinc, manganese, rhenium, iridium, lutetium, and rare-earth metals. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Q5: What are some applications of metal complexes containing 3,5-dimethylpyrazole moieties?

A5: These complexes have shown promise in various catalytic applications, such as:

- Ring-opening polymerization: Catalyzing the polymerization of cyclic esters like ε-caprolactone and L-lactide. [, , ]

- Hydroamination: Facilitating the addition of amines to alkenes. []

- Hydroalkoxylation/cyclization: Promoting the cyclization of alkynyl alcohols. []

- Ethylene oligomerization: Catalyzing the oligomerization of ethylene, primarily to 1-butene and 1-hexene. []

- Friedel-Crafts alkylation: Participating in tandem catalysis for ethylene oligomerization and subsequent alkylation of toluene. []

- Olefin polymerization: Catalyzing the polymerization of olefins, like styrene, after activation with methylaluminoxane. []

Q6: Are there specific examples of 3,5-dimethylpyrazole-based ligands influencing the reactivity or selectivity of metal complexes?

A6: Yes, several studies have highlighted the impact of these ligands. For example, the presence of an additional methyl group in 2,2-bis(3,5-dimethylpyrazol-1-yl)propionic acid compared to bis(3,5-dimethylpyrazol-1-yl)acetic acid significantly affects the stability and reactivity of their respective transition metal complexes. []

Q7: How do structural modifications of 3,5-dimethylpyrazole derivatives impact the properties of their metal complexes?

A7: The substituents on the 3,5-dimethylpyrazole ring and the nature of the linker connecting multiple pyrazole units significantly affect the coordination geometry, stability, reactivity, and catalytic properties of the resulting metal complexes. [, , , , , , , , ]

Q8: Are there instances where 3,5-dimethylpyrazole derivatives have been used to develop chiral catalysts?

A8: Yes, researchers have successfully employed chiral 3,5-dimethylpyrazole-based scorpionate ligands to synthesize enantiopure metal complexes, particularly for asymmetric epoxidation reactions and stereoselective ring-opening polymerization of lactides. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.